molecular formula C13H16BrNO B404839 (2-bromophenyl)-(2-methylpiperidin-1-yl)methanone

(2-bromophenyl)-(2-methylpiperidin-1-yl)methanone

Cat. No.: B404839
M. Wt: 282.18g/mol
InChI Key: AEDZCWXMCXJZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-bromophenyl)-(2-methylpiperidin-1-yl)methanone is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to a carbonyl group, which is further connected to a methylpiperidine moiety

Preparation Methods

The synthesis of (2-bromophenyl)-(2-methylpiperidin-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(2-bromophenyl)-(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-bromophenyl)-(2-methylpiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-bromophenyl)-(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to (2-bromophenyl)-(2-methylpiperidin-1-yl)methanone include:

    1-[(3-Bromophenyl)carbonyl]-2-methylpiperidine: This compound has a bromine atom at the meta position instead of the ortho position, which can affect its reactivity and biological activity.

    1-[(2-Chlorophenyl)carbonyl]-2-methylpiperidine: The presence of a chlorine atom instead of bromine can lead to differences in chemical reactivity and pharmacological properties.

    1-[(2-Bromophenyl)carbonyl]piperidine: Lacking the methyl group on the piperidine ring, this compound may have different steric and electronic properties.

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18g/mol

IUPAC Name

(2-bromophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H16BrNO/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14/h2-3,7-8,10H,4-6,9H2,1H3

InChI Key

AEDZCWXMCXJZAB-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2Br

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.